AR-AO 14418-d3

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

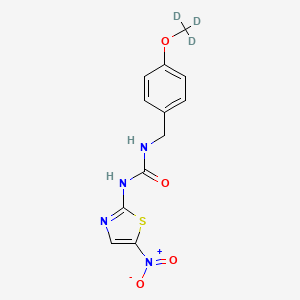

AR-AO 14418-d3 is a labeled analogue of AR-AO 14418 . It is known as a Glycogen Synthase Kinase 3β (GSK-3β) inhibitor . The molecular formula of AR-AO 14418-d3 is C12H12N4O4S .

Molecular Structure Analysis

The molecular structure of AR-AO 14418-d3 can be represented by the following identifiers :Physical And Chemical Properties Analysis

AR-AO 14418-d3 has a molecular weight of 311.33 g/mol . It has a computed XLogP3 value of 2.6 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . It has 4 rotatable bonds . The exact mass and monoisotopic mass of AR-AO 14418-d3 are both 311.07675629 g/mol . The topological polar surface area is 137 Ų . It has 21 heavy atoms . The complexity of the molecule is 371 .Aplicaciones Científicas De Investigación

GSK3β Inhibitor

AR-AO 14418-d3 is a selective inhibitor of Glycogen Synthase Kinase 3β (GSK3β) . GSK3β is a serine/threonine kinase that has been implicated in pathological conditions such as diabetes and Alzheimer’s disease .

ATP-Competitive

AR-AO 14418-d3 acts in an ATP-competitive manner . This means it competes with ATP (Adenosine Triphosphate) for binding to the active site of the kinase.

High Specificity for GSK3

AR-AO 14418-d3 does not significantly inhibit cdk2 or cdk5 or 26 other kinases, demonstrating high specificity for GSK3 . This makes it a valuable tool for studying the role of GSK3 in various biological processes.

Inhibition of Tau Phosphorylation

AR-AO 14418-d3 can inhibit tau phosphorylation at a GSK3-specific site in cells stably expressing human four-repeat tau protein . This could potentially be useful in the study and treatment of neurodegenerative diseases like Alzheimer’s, where tau protein plays a crucial role.

Antidepressant-Like Effects

AR-AO 14418-d3 has been shown to induce behavioural changes consistent with the effects of antidepressant drugs . Subacute intraperitoneal injections of AR-AO 14418-d3 reduced immobility time in rats exposed to the forced swim test, a well-established model for antidepressant efficacy .

Protection Against Cell Death

AR-AO 14418-d3 can protect N2A neuroblastoma cells against cell death, mediated through inhibition of the phosphatidylinositol 3-kinase/protein kinase B survival pathway . This suggests potential applications in neuroprotection and cancer treatment.

Mecanismo De Acción

Target of Action

The primary target of AR-AO 14418-d3 is Glycogen Synthase Kinase 3 beta (GSK-3β) . GSK-3β is a constitutively active protein kinase that acts as a negative regulator in the hormonal control of glucose homeostasis, Wnt signaling, and regulation of transcription factors and microtubules .

Mode of Action

AR-AO 14418-d3 is an inhibitor of GSK-3β . It interacts with GSK-3β and inhibits its activity, which can lead to changes in the regulation of glucose homeostasis, Wnt signaling, and transcription factors .

Biochemical Pathways

Given its role as a gsk-3β inhibitor, it can be inferred that it may affect pathways related to glucose homeostasis and wnt signaling .

Result of Action

As a gsk-3β inhibitor, it is likely to have effects on the regulation of glucose homeostasis, wnt signaling, and transcription factors .

Propiedades

IUPAC Name |

1-(5-nitro-1,3-thiazol-2-yl)-3-[[4-(trideuteriomethoxy)phenyl]methyl]urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4S/c1-20-9-4-2-8(3-5-9)6-13-11(17)15-12-14-7-10(21-12)16(18)19/h2-5,7H,6H2,1H3,(H2,13,14,15,17)/i1D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAEMHJKFIIIULI-FIBGUPNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC=C(C=C1)CNC(=O)NC2=NC=C(S2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one](/img/structure/B1141021.png)

![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)

![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141023.png)

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)

![(3S,4S)-3-Hexyl-4-[(2S)-2-[[tris(1-methylethyl)silyl]oxy]tridecyl]-2-oxetanone](/img/structure/B1141040.png)